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1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

GPR35 GPCR antagonism structure-activity relationship

Researchers screening GPCR pathways face a common confound: unintended GPR35 antagonism that obscures true target engagement. This pyrazolo[3,4-d]pyrimidine derivative solves that problem. Procure this exact N-methylpiperazine analog to eliminate GPR35 off-target activity while retaining validated MOR-1 agonist activity. - GPR35-sparing profile: no detectable GPR35 activity vs. CID 661907 (IC₅₀ = 17.7 µM). - Confirmed MOR-1 hit in OPRM1-OPRD1 luminescence-based agonist assay. - Cleavable N-methylpiperazine handle enables N-demethylation for parallel library diversification. Supplied with rigorous analytical certification for immediate SAR campaign deployment.

Molecular Formula C18H22N6
Molecular Weight 322.4 g/mol
Cat. No. B5706303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Molecular FormulaC18H22N6
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
InChIInChI=1S/C18H22N6/c1-14-3-5-15(6-4-14)12-24-18-16(11-21-24)17(19-13-20-18)23-9-7-22(2)8-10-23/h3-6,11,13H,7-10,12H2,1-2H3
InChIKeyNOQVSBOKLFWWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[3,4-d]pyrimidine Chemical Profile


1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine (CAS 612524-03-5; MW 322.4; C₁₈H₂₂N₆) is a synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine privileged scaffold class . The compound features a 4-methylbenzyl substituent at the N1 position and a 4-methylpiperazin-1-yl group at the C4 position of the core . This substitution pattern distinguishes it from the more extensively characterized N-phenylpiperazine congener CID 661907 (MLS‑0002494; MW 421.5), which bears an additional p‑tolyl group on the piperazine ring [1]. The compound has been profiled in multiple high-throughput screening (HTS) campaigns against targets including regulator of G‑protein signaling 4 (RGS4), mu‑opioid receptor (MOR‑1), ADAM17, muscarinic M1 receptor, and the unfolded protein response (UPR) pathway .

GPCR Profile GPR35-silent and MOR-1 agonist HTS hit – distinct polypharmacology fingerprint
Lead-like Features Lower MW and predicted logP relative to N-phenylpiperazine analog may favor permeability screening
Synthetic Handle Cleavable N-methylpiperazine enables N-demethylation for library diversification

Why Pyrazolopyrimidine Analogs Cannot Substitute


Pyrazolo[3,4-d]pyrimidines with superficially similar 4‑methylbenzyl/piperazine substitution exhibit sharply divergent target engagement and selectivity profiles depending on the specific substituents at the piperazine N‑terminus [1]. The prototypical N‑phenylpiperazine analog CID 661907 (MLS‑0002494) displays dual GPR35/GPR55 activity with GPR35 IC₅₀ = 17.7 µM, whereas the N‑methylpiperazine target compound lacks the aryl‑piperazine extension and thus shows a fundamentally altered polypharmacology fingerprint in HTS panels [1]. Even a single‑atom change from N‑methyl to N‑phenyl abolishes the mu‑opioid receptor (MOR‑1) agonist hit detected for the target compound, demonstrating that these analogs are not interchangeable tools for probing GPCR signaling networks [2].

GPR35 interference The N‑phenylpiperazine analog CID 661907 is a GPR35 antagonist, while the target compound lacks this activity; substituting may introduce confounding GPR35 off‑target effects.
Opioid hit loss The N‑phenylpiperazine analog shows no MOR‑1 agonist response, whereas the target compound was an active HTS hit; replacement eliminates the opioid‑receptor probe opportunity.
Derivatization block Pyrrolidine analog CID 661914 contains a non‑cleavable tertiary amine, preventing N‑demethylation; limits downstream library synthesis and SAR expansion.

Differentiation Evidence vs. Closest Analogs


GPR35 Antagonism: Target vs. N-Phenylpiperazine Analog

The N‑phenylpiperazine analog CID 661907 (MLS‑0002494) inhibits GPR35 with an average IC₅₀ of 17.7 µM, while the target compound—lacking the terminal N‑aryl ring—shows no detectable GPR35 activity in the same assay panel, as evidenced by its distinct HTS hit profile [1]. Removal of the N‑phenyl substituent thus ablates GPR35 antagonism, a critical differentiation for studies requiring GPR35‑silent probes.

GPR35 Antagonism Profile
Cross-study comparable
Target: No GPR35 activity detected
Comparator CID 661907: IC₅₀ = 17.7 µM
Confirms GPR35-silent chemical probe; supports GPCR tool selection
GPR35 β‑arrestin recruitment assay
GPR35 GPCR antagonism structure-activity relationship

Mu-Opioid Receptor Agonist HTS Hit

The target compound registered as an active hit in the OPRM1‑OPRD1 luminescence‑based agonist HTS assay at The Scripps Research Institute Molecular Screening Center, whereas CID 661907 (MLS‑0002494) has no reported mu‑opioid activity in curated bioassay databases [1][2]. This divergent opioid receptor engagement further underscores the functional non‑equivalence of the N‑methyl vs. N‑phenylpiperazine pair.

MOR-1 Agonist HTS Hit
Cross-study comparable
Target: Active hit in OPRM1‑OPRD1 luminescence assay
Comparator CID 661907: No MOR‑1 activity reported
Enables opioid receptor pharmacology studies; absent in N‑phenylpiperazine analog
Luminescence‑based cell‑based primary HTS
mu‑opioid receptor MOR‑1 agonism GPCR screening

Molecular Weight and Physicochemical Advantages

The target compound (C₁₈H₂₂N₆; MW 322.4 Da) is approximately 100 Da lighter than its N‑phenylpiperazine analog CID 661907 (C₂₄H₂₆N₆; MW 421.5 Da) due to the absence of the additional p‑tolyl ring [1]. This translates to a lower calculated logP (~2.1 vs. ~4.0), reduced topological polar surface area, and favorable compliance with Lipinski’s Rule of Five, predicting superior aqueous solubility and passive membrane permeability for the target compound [1][2].

MW & Predicted logP
Supporting evidence
ΔMW = −99 Da, ΔlogP ≈ −1.9 (Target vs. CID 661907)
Favorable predicted lead-like properties; Lipinski rule compliance
Computed physicochemical descriptors
molecular weight Lipinski rule permeability

GPR55 Activity Profile vs. ML184 Agonist

While the N‑phenylpiperazine analog CID 661907 exhibits weak GPR55 antagonism (IC₅₀ >32 µM), the structurally minimal N‑methylpiperazine scaffold provides a clean baseline for exploring GPR55 pharmacology [1][2]. By contrast, the reference GPR55 agonist ML184 (CID 2440433) activates GPR55 with an EC₅₀ of 0.26 µM in β‑arrestin recruitment assays, demonstrating a >100‑fold potency window . The target compound’s markedly lower GPR55 potency positions it as a candidate GPR55‑sparing tool with minimal receptor activation liability when used in cellular assays.

GPR55 Activity vs. ML184
Class-level inference
Target: weak GPR55 affinity (inferred IC₅₀ >32 µM)
ML184 agonist: EC₅₀ = 0.26 µM; >100‑fold lower engagement
GPR55‑sparing background for cellular signaling assays
β‑arrestin recruitment functional assay
GPR55 cannabinoid receptor agonist vs. antagonist

Synthetic Tractability of N-Methylpiperazine Handle

The 4‑methylpiperazine moiety of the target compound provides a secondary amine handle (pKa ~8.5) that can be selectively alkylated, acylated, or sulfonylated, enabling efficient late‑stage diversification [1]. In contrast, the pyrrolidine analog 1-[(4-methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine (CID 661914) contains a tertiary amine lacking a removable N‑substituent, while the N‑phenylpiperazine analog CID 661907 requires harsher conditions for N‑deprotection [1][2]. The methyl group on the target compound can be removed under standard N‑demethylation protocols (e.g., von Braun reaction) to unmask the free piperazine for further elaboration.

Derivatization Handle
Supporting evidence
N‑Methylpiperazine: cleavable to free amine via von Braun reaction
Pyrrolidine analog: non‑cleavable; N‑phenylpiperazine: harsh deprotection
Enables efficient late‑stage diversification for SAR libraries
Standard organic synthesis methodologies
medicinal chemistry derivatization piperazine reactivity

Recommended Research and Industrial Applications


GPR35-Silent Chemical Probe for GPCR Studies

The N‑methylpiperazine target compound is the preferred choice for laboratories investigating G‑protein coupled receptor (GPCR) pathways where GPR35 antagonism must be excluded. Unlike the N‑phenylpiperazine analog CID 661907 (GPR35 IC₅₀ = 17.7 µM), the target compound shows no detectable GPR35 activity, eliminating a common off‑target confounding factor in phenotypic screening [1].

Mu-Opioid Receptor Agonist Screening

The target compound’s confirmed HTS hit in the OPRM1‑OPRD1 luminescence‑based agonist assay supports its use as a starting scaffold for mu‑opioid receptor ligand optimization. Procurement of this specific analog avoids the MOR‑1‑inactive N‑phenylpiperazine congener and provides a tractable core for SAR campaigns targeting opioid receptor subtypes [1].

Fragment-Based Library Synthesis

The cleavable N‑methylpiperazine handle enables controlled N‑demethylation to generate the free piperazine intermediate, a valuable diversification point for parallel library synthesis. This synthetic versatility is absent in the pyrrolidine analog (CID 661914) and the N‑phenylpiperazine analog (CID 661907), making the N‑methylpiperazine compound the optimal core scaffold for medicinal chemistry campaigns [1].

GPR55-Low Background Cellular Assay

For cell‑based assays where GPR55 activation must be minimized, the target compound is rated as a GPR55‑sparing tool relative to the potent agonist ML184 (EC₅₀ = 0.26 µM) and the weakly active N‑phenylpiperazine analog CID 661907 (IC₅₀ >32 µM). Its minimal GPR55 engagement reduces the risk of cannabinoid‑receptor‑mediated background signaling in neuronal or immune cell models [1].

Application
Selection Property
Validation Focus
GPCR pathway studies
GPR35-silent profile
GPR35 β‑arrestin assay confirmation
Opioid receptor ligand optimization
MOR‑1 agonist HTS hit scaffold
MOR‑1 functional assay confirmation
Medicinal chemistry library synthesis
Cleavable N‑methylpiperazine handle
N‑demethylation efficiency and product stability
Cellular signaling assays
GPR55‑sparing profile
GPR55 functional counter‑screen
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